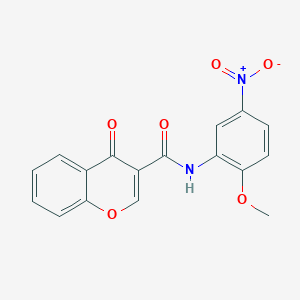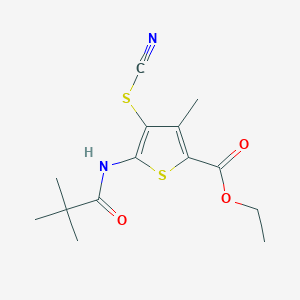
methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate, also known as MPA-TPT, is a synthetic organic compound that has seen increased research and application in recent years. It is an aromatic heterocyclic compound, containing both a thiophene and an acetamide group. Due to its unique structure, MPA-TPT has been studied for its potential applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate has been studied for its potential applications in a variety of scientific fields. In chemistry, it has been studied for its potential use as a catalyst in organic synthesis. In biology, it has been studied for its potential as a fluorescent probe for imaging and studying cells. In medicine, it has been studied for its potential use as an antimicrobial agent, as well as for its potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate is not yet fully understood. However, it is thought to interact with proteins and other biomolecules in order to exert its effects. It is also thought to interact with cell membranes, altering their structure and function.
Biochemical and Physiological Effects
methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, as well as inhibit the production of certain toxins. In vivo studies have shown that it can reduce inflammation and oxidative stress, as well as modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic and has low absorption in the visible range. However, it also has several limitations. For example, it is not very soluble in organic solvents, and it can be difficult to purify.
Direcciones Futuras
May include further research into its potential as an antimicrobial agent, as well as its potential use in drug delivery systems. Additionally, further research may be conducted into its potential use as a fluorescent probe for imaging and studying cells, as well as its potential use as a catalyst in organic synthesis. Finally, further research may be conducted into its potential effects on biochemical and physiological processes, such as its potential to reduce inflammation and oxidative stress, as well as modulate the immune response.
Métodos De Síntesis
Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate is synthesized using a two-step process. The first step involves the reaction of phenylthiophene-2-carboxylic acid with 2-aminophenol in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a Schiff base, which is then reacted with methyl chloroformate in the presence of a base to form methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate.
Propiedades
IUPAC Name |
methyl 3-[(2-phenoxyacetyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-24-20(23)19-16(12-17(26-19)14-8-4-2-5-9-14)21-18(22)13-25-15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKDVQXUIZHLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium 2-{[(benzylcarbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6523597.png)
![sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}acetate](/img/structure/B6523607.png)
![4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid](/img/structure/B6523622.png)
![2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6523626.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6523627.png)

![3-{[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523649.png)
![N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6523655.png)

![3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523662.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B6523672.png)
![N-[1-(adamantan-1-yl)ethyl]-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B6523693.png)
![2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6523699.png)
![N-[(furan-2-yl)methyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6523708.png)